molecular formula C16H16O3 B15187317 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(1-methylethenyl)- CAS No. 134133-84-9

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(1-methylethenyl)-

Cat. No.: B15187317
CAS No.: 134133-84-9
M. Wt: 256.30 g/mol
InChI Key: XLPXWKMABOWLME-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo(222)octane, 1-(4-ethynylphenyl)-4-(1-methylethenyl)- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(1-methylethenyl)- typically involves multi-step organic reactions. The starting materials often include phenylacetylene and isoprene derivatives, which undergo cycloaddition reactions to form the bicyclic core. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(1-methylethenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.

Scientific Research Applications

2,6,7-Trioxabicyclo(22

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(1-methylethenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,6,7-Trioxabicyclo(2.2.2)octane derivatives with different substituents.
  • Other bicyclic compounds with similar structural features.

Uniqueness

The uniqueness of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(1-methylethenyl)- lies in its specific substituents and the resulting chemical properties. These unique features may confer distinct reactivity, stability, and biological activity compared to similar compounds.

Properties

CAS No.

134133-84-9

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-(4-ethynylphenyl)-4-prop-1-en-2-yl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C16H16O3/c1-4-13-5-7-14(8-6-13)16-17-9-15(10-18-16,11-19-16)12(2)3/h1,5-8H,2,9-11H2,3H3

InChI Key

XLPXWKMABOWLME-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Origin of Product

United States

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